7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound characterized by its unique structure and potential biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine class of compounds, which are known for their diverse pharmacological properties. The molecular formula is C11H13N5OS, and it has a molecular weight of approximately 253.32 g/mol. It exhibits interesting interactions due to the presence of both piperazine and thiazolo-pyrimidine moieties, making it a subject of interest in medicinal chemistry.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and ChemicalBook, which provide detailed information regarding its properties, synthesis methods, and potential applications in scientific research.
7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is classified as a heterocyclic organic compound. It is part of a larger family of thiazolo-pyrimidines that have been studied for their roles as potential therapeutic agents in various medical applications, particularly as antagonists in receptor binding studies.
The synthesis of 7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors. One common synthetic route includes the reaction of 2-thiouracil derivatives with piperazine-containing reagents under specific conditions.
The molecular structure of 7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one features a thiazolo ring fused with a pyrimidine ring and a piperazine group attached via a methylene bridge. This arrangement contributes to its biological activity.
7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one primarily involves its interaction with biological receptors. Studies indicate that compounds within this class may act as antagonists or inverse agonists at adenosine receptors (A1 and A2A), influencing various signaling pathways associated with neuroprotection and anti-inflammatory effects.
Research has shown that modifications at different positions on the thiazolo-pyrimidine core can significantly affect binding affinity and selectivity towards these receptors. For example:
The physical properties of 7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one include:
Chemical properties include:
7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific applications:
The thiazolo[3,2-a]pyrimidine core is synthesized via microwave-accelerated Biginelli-type multicomponent reactions. Conventional synthesis involves 24-hour reflux cycles, yielding target compounds at 42–55% efficiency. In contrast, microwave irradiation (300–500 W, sealed reactors) facilitates dielectric heating through dipolar polarization, completing cyclocondensation in 8 minutes with yields of 69–88% [1] [4]. Key advantages include:
Table 1: Microwave vs. Conventional Thiazolopyrimidine Synthesis
Parameter | Microwave Protocol | Conventional Protocol |
---|---|---|
Reaction Time | 8 min | 24 h |
Yield Range | 69–88% | 42–55% |
Temperature Uniformity | >95% | 60–70% |
Energy Consumption | 0.8–1.2 kWh/mol | 8.5–12 kWh/mol |
Piperazine incorporation occurs via N-alkylation of the secondary amine using the chloromethyl-thiazolopyrimidine precursor. Critical parameters include:
Kinetic studies reveal optimal alkylation at 60°C in acetonitrile with K₂CO₃ base, achieving >95% conversion in 2 hours. Piperazine ring modifications (e.g., N-acylation, sulfonylation) are feasible post-coupling but reduce water solubility [6] [8].
Hybrid architectures integrate thiazolopyrimidine-piperazine pharmacophores via one-pot sequences. Representative approaches include:
Microwave acceleration enables sequential deprotection-alkylation-cyclization in single-reactor processing, reducing purification steps and boosting overall yields to 75–82% [10].
Scale-up challenges center on exotherm management during alkylation and purification of polar intermediates. Optimized solutions comprise:
Economic analysis shows microwave processing reduces production costs by 40% versus batch reactors, primarily through reduced reaction times and solvent volumes [5].
Linker geometry critically influences bioactivity by modulating piperazine orientation relative to the thiazolopyrimidine core. Key findings:
Table 2: Impact of Linker Chemistry on Receptor Affinity
Linker Type | Structure | 5-HT₆R Ki (nM) | DYRK1A IC₅₀ (µM) | Synthetic Accessibility |
---|---|---|---|---|
Direct methylene | –CH₂– | 24 ± 3.1 | 0.33 ± 0.05 | High (3 steps) |
Ethylamino bridge | –CH₂CH₂NH– | 148 ± 12 | 1.7 ± 0.3 | Moderate (5 steps) |
Rigid vinyl spacer | –CH=CH– | >1000 | >10 | Low (7 steps) |
Molecular modeling confirms methylene-linked derivatives adopt a folded conformation that complements the orthosteric binding pocket of neurological targets like DYRK1A [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1